molecular formula C6H14ClNO2 B12282805 (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride CAS No. 2173637-21-1

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride

Cat. No.: B12282805
CAS No.: 2173637-21-1
M. Wt: 167.63 g/mol
InChI Key: NHTJFQOATOKBRU-IBTYICNHSA-N
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Description

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which uses lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high enantiomeric excess and yield, which are critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act on neurotransmitter receptors or enzymes, modulating their activity. This modulation can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its stereoisomers and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2173637-21-1

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

NHTJFQOATOKBRU-IBTYICNHSA-N

Isomeric SMILES

CO[C@H]1CNCC[C@H]1O.Cl

Canonical SMILES

COC1CNCCC1O.Cl

Origin of Product

United States

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